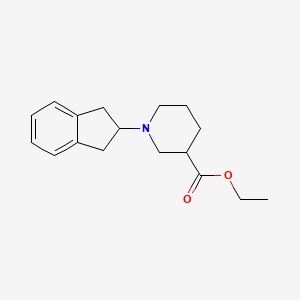
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride, also known as DPTD hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thioxodihydropyrimidinedione derivative that has been synthesized through various methods. In
作用機序
The mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is not fully understood. However, it has been suggested that this compound acts by modulating the activity of GABA and glutamate receptors in the brain. 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of glutamate receptors, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate in the brain, leading to a decrease in excitatory neurotransmission.
実験室実験の利点と制限
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One area of research is the development of new derivatives of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride with improved biological activity and selectivity. Another area of research is the investigation of the effects of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride on different types of cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
There are several methods to synthesize 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One of the most common methods is the reaction of 5-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with propylamine in the presence of hydrochloric acid. The reaction takes place in ethanol and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学的研究の応用
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been extensively used in scientific research as a tool to study various biological processes. This compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been used to study the effects of GABAergic and glutamatergic neurotransmission in the brain.
特性
IUPAC Name |
1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAHLMRAHPXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)